molecular formula C11H12O5 B14597657 4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester CAS No. 61265-32-5

4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester

Cat. No.: B14597657
CAS No.: 61265-32-5
M. Wt: 224.21 g/mol
InChI Key: BEXZKZFLMYHWDZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester typically involves the esterification of 4H-Oxocin-5,6-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes and receptors in biological systems. The compound’s unique ring structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

    4H-Oxocin-5,6-dicarboxylic acid: The parent compound without the ester groups.

    4H-Oxocin-5,6-dicarbinol: The reduced form with alcohol groups instead of esters.

    4H-Oxocin-5,6-dicarboxylic acid, 7-methyl-, dimethyl ester: A methylated derivative with similar structural features.

Uniqueness

4H-Oxocin-5,6-dicarboxylic acid, dimethyl ester is unique due to its combination of ester groups and an eight-membered ring structure. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

61265-32-5

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

dimethyl 4H-oxocine-5,6-dicarboxylate

InChI

InChI=1S/C11H12O5/c1-14-10(12)8-4-3-6-16-7-5-9(8)11(13)15-2/h3,5-7H,4H2,1-2H3

InChI Key

BEXZKZFLMYHWDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=COC=CC1)C(=O)OC

Origin of Product

United States

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